![molecular formula C11H9N3O5 B2370761 2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 554436-87-2](/img/structure/B2370761.png)
2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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Overview
Description
2-Cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a chemical compound with the molecular formula C11H9N3O5 and a molecular weight of 263.21 . It is a solid substance that is typically stored at room temperature .
Synthesis Analysis
The synthesis of cyanoacetamides, such as 2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis
The molecular structure of 2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is characterized by its molecular formula C11H9N3O5 . Further structural analysis would require more specific information or advanced analytical techniques.Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Physical And Chemical Properties Analysis
2-Cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a solid substance . It has a molecular weight of 263.21 and a molecular formula of C11H9N3O5 . It is typically stored at room temperature .Scientific Research Applications
Antibacterial Activity
2-Cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide exhibits antibacterial properties. In a study, it was found to be the most effective antibacterial agent against Bacillus subtilis, inhibiting bacterial biofilm growth by 60.04%. Additionally, it showed significant activity against Escherichia coli .
Thiophene Derivatives
The microwave irradiation of cyanoacetamides (including our compound) with cyclohexanone, sulfur, and aluminum oxide yielded thiophene derivatives. These derivatives have diverse applications, including in organic synthesis, materials science, and pharmaceutical research .
Mechanism of Action
Target of Action
It has been reported to exhibit significant antibacterial activity againstB. subtilis and E. coli , suggesting that it may target key proteins or enzymes in these bacteria .
Mode of Action
Given its antibacterial activity, it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication .
Biochemical Pathways
Its antibacterial activity suggests it may disrupt pathways critical for bacterial growth and survival .
Result of Action
The primary result of the action of 2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is the inhibition of bacterial growth. It has been reported to inhibit 60.04% of bacterial biofilm growth in B. subtilis and E. coli .
properties
IUPAC Name |
2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5/c12-2-1-11(15)13-7-5-9-10(19-4-3-18-9)6-8(7)14(16)17/h5-6H,1,3-4H2,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOYBLOYMSSKNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])NC(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
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